molecular formula C35H42O10 B592952 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one CAS No. 322471-42-1

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one

Cat. No.: B592952
CAS No.: 322471-42-1
M. Wt: 622.711
InChI Key: KWYIGUNCOMHTAB-HCRKZFMRSA-N
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Description

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one is a natural product derived from the herbs of Taxus yunnanensis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically extracted from the herbs of Taxus yunnanensis. The extraction process involves the use of organic solvents to isolate the compound from the plant material. The isolated compound is then purified using chromatographic techniques to obtain a high-purity product.

Industrial Production Methods: Industrial production of 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one involves large-scale extraction from Taxus yunnanensis. The process is optimized to ensure high yield and purity, and it is carried out under controlled conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one has several scientific research applications:

    Chemistry: It is used as a reference standard in chemical research to study its structure and reactivity.

    Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: The compound is used in the development of new pharmaceuticals and as a model compound in drug discovery.

Mechanism of Action

The mechanism of action of 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2alpha,20-dihydroxy-9alpha-acetoxytaxa-4(20),11-dien-13-one
  • 5alpha-cinnamoyloxy-7beta,10beta,13alpha-triacetoxy-2(3–>20)abeotaxa-2alpha-ol-4(20),11-dien-9-one
  • 5alpha-cinnamoyloxy-10beta,13alpha-diacetoxy-2(3–>20)abeotaxa-2alpha,7beta-diol-4(20),11-dien-9-one

Uniqueness: 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one is unique due to its specific structural features, such as the presence of multiple acetoxy and cinnamoyloxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

[(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,33,41H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,33+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYIGUNCOMHTAB-HCRKZFMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)[C@H]([C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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